molecular formula C15H18N2O3S B5155460 1-[4-(2,4-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]ethanone

1-[4-(2,4-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]ethanone

Cat. No. B5155460
M. Wt: 306.4 g/mol
InChI Key: DEZAPWFGQBGPCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “1-[4-(2,4-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]ethanone” is a complex organic molecule. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . The compound also contains a dimethoxyphenyl group, which is a phenyl group (a ring of six carbon atoms) with two methoxy groups (a carbon and three hydrogens attached to an oxygen) attached .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrimidine ring and the attachment of the dimethoxyphenyl group. Unfortunately, without specific information on this compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrimidine ring and the dimethoxyphenyl group would likely be key features of its structure .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on its exact structure. The pyrimidine ring and the dimethoxyphenyl group could potentially be sites of reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. These could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .

Scientific Research Applications

  • Carbonic Anhydrase Inhibition Application: Research on structurally related compounds has shown potential for inhibiting human cytosolic carbonic anhydrase II. Investigating the inhibitory effects of this compound on CAs could lead to therapeutic applications in conditions like glaucoma, epilepsy, and cancer.
  • Photoluminescence Enhancement

    • Application : The compound can sensitize Sm(III) ions efficiently when combined with ancillary ligands like 1,10-phenanthroline or bathophenanthroline. This results in enhanced photoluminescence, making it interesting for luminescent materials and devices .

    Bioactive Compound Synthesis

    • Application : Researchers have used this compound to synthesize 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. Although the yield is moderate, further exploration of its bioactivity could yield promising results .

Mechanism of Action

Without specific information on this compound, it’s difficult to predict its mechanism of action. If it were a drug, its mechanism of action would depend on how it interacts with biological molecules in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future research directions for this compound would depend on its properties and potential applications. It could be studied for its potential uses in various fields, such as medicine or materials science .

properties

IUPAC Name

1-[4-(2,4-dimethoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidin-5-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3S/c1-8-13(9(2)18)14(17-15(21)16-8)11-6-5-10(19-3)7-12(11)20-4/h5-7,14H,1-4H3,(H2,16,17,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEZAPWFGQBGPCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=S)N1)C2=C(C=C(C=C2)OC)OC)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[6-(2,4-Dimethoxyphenyl)-4-methyl-2-sulfanyl-1,6-dihydropyrimidin-5-yl]ethanone

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